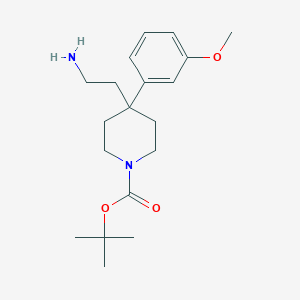
tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate
Descripción general
Descripción
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate, also known as TBPAP, is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound that is composed of tert-butyl, aminoethyl, methoxyphenyl, and piperidinecarboxylate components. It is a colorless, crystalline solid that is soluble in water and ethanol. TBPAP is used in organic synthesis, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate is used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. It is used as a starting material for the synthesis of other compounds, such as quinolones and piperidines. It is also used in the synthesis of drug intermediates, such as the anti-inflammatory drug ibuprofen. In addition, it is used in the synthesis of biologically active compounds, such as the anti-cancer drug paclitaxel.
Mecanismo De Acción
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate is an organic compound that is used in a variety of scientific research applications. It works by binding to certain receptors in the body, such as those involved in the regulation of inflammation and the immune system. It is also thought to have an effect on the neurotransmission of certain hormones, such as serotonin, which is involved in the regulation of mood.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate has been shown to have a number of beneficial biochemical and physiological effects. It has been found to have anti-inflammatory and anti-allergic properties, as well as being able to reduce the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties, as well as being able to modulate the activity of certain enzymes involved in the metabolism of drugs. In addition, it has been found to have an effect on the neurotransmission of certain hormones, such as serotonin, which is involved in the regulation of mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. This makes it suitable for use in a variety of experiments. However, it is also relatively expensive, which can be a limitation when used in large-scale experiments. In addition, it is not suitable for use in experiments involving human subjects, as it has not been tested for safety or efficacy in humans.
Direcciones Futuras
There are a number of potential future directions for tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate research. One potential direction is to further explore its anti-inflammatory and anti-allergic properties. Another potential direction is to investigate its potential as an anti-cancer drug. In addition, further research could be done to explore its potential as a drug for the treatment of neurological disorders, such as depression and anxiety. Finally, further research could be done to explore its potential as a drug for the treatment of metabolic disorders, such as diabetes.
Propiedades
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-12-9-19(8-11-20,10-13-21)15-6-5-7-16(14-15)23-4/h5-7,14H,8-13,20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYOESUOSJZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminoethyl)-4-(3-methoxyphenyl)-1-piperidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



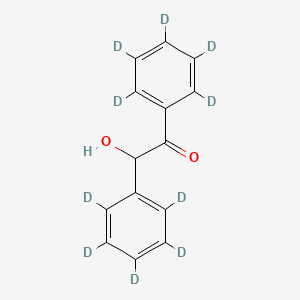
![6-Chloro-3-iodoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1469537.png)
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)
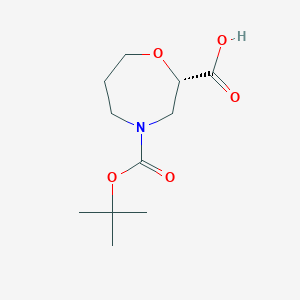
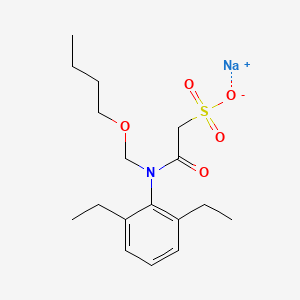
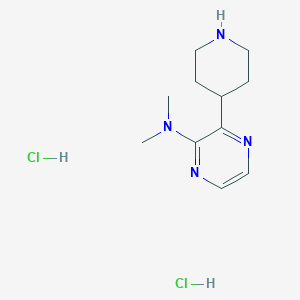
![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)
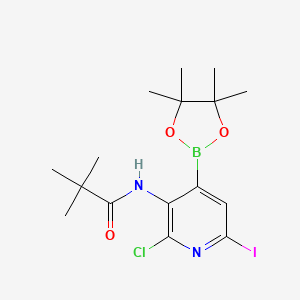
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
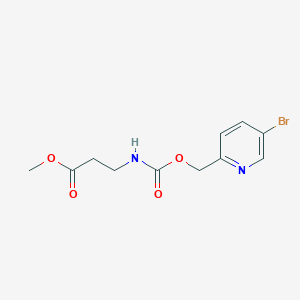
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
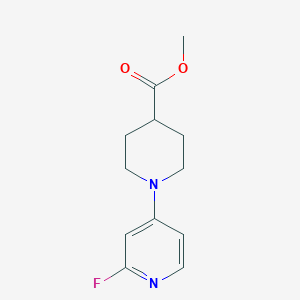
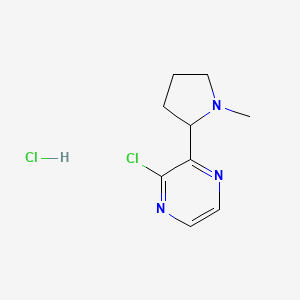
![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)